Superior Antiproliferative Potency: c-Myc Inhibitor 7 vs. Traditional c-Myc Inhibitors
c-Myc inhibitor 7 (GT19630) exhibits an IC₅₀ of 0.5 nM in HL60 cells, representing a ~100,000-fold improvement in potency over the classical c-Myc inhibitor 10058-F4 (IC₅₀ = 51 µM in the same HL60 cell line) . It is also >10,000-fold more potent than MYCi975 (IC₅₀ = 3.7–6.4 µM in MYC-dependent cell lines) and >20,000-fold more potent than 10074-G5 (IC₅₀ = 13.5–30 µM in HL60 cells) .
| Evidence Dimension | Cell proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM (HL60 cells) |
| Comparator Or Baseline | 10058-F4: 51 µM (HL60); MYCi975: 3.7–6.4 µM (P493-6, MV411); 10074-G5: 13.5–30 µM (HL60) |
| Quantified Difference | ~100,000-fold vs 10058-F4; >10,000-fold vs MYCi975; >20,000-fold vs 10074-G5 |
| Conditions | HL60 acute myeloid leukemia cells; 3-day treatment |
Why This Matters
The sub-nanomolar potency enables use at significantly lower concentrations, reducing off-target effects and conserving compound in large-scale screening or in vivo studies.
